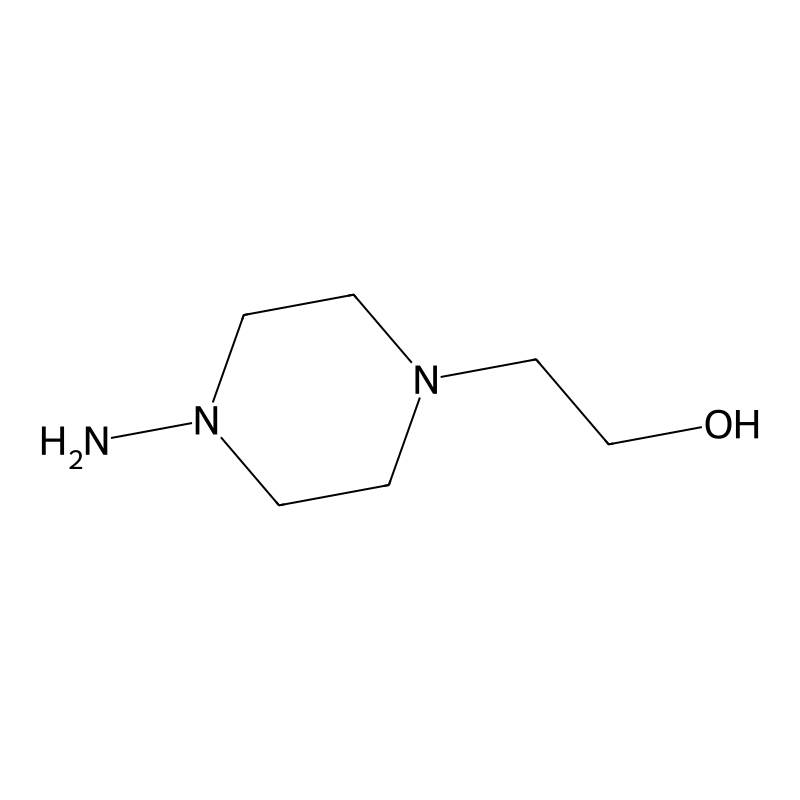

1-Amino-4-(2-hydroxyethyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Piperazine Derivatives

Field: This application falls under the field of Organic Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Method: The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results: The synthesis of piperazine derivatives has led to the development of drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

SO2 Capture Process

Field: This application is in the field of Environmental Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an absorbent for SO2 capture process .

Method: The acidity coefficient (pKa) values of 1-(2-hydroxyethyl)piperazine (HEP) are calculated by quantum chemical methods. A mathematical model of the SO2 cyclic absorption capacity per amine (µc) in the amine-based SO2 capture process is built based on the electroneutrality of the solution .

Results: The results show that µc of the diamine changes with the increase in the pKa value, and the increase in the pKa value directly leads to changes in Qdes .

Preparation of Pharmaceutical Compounds

Field: This application is in the field of Pharmaceutical Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the preparation of pharmaceutical compounds .

Method: It is used as an intermediate in the manufacture of various pharmaceuticals .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various pharmaceutical compounds .

Manufacture of Polyurethane Catalysts

Field: This application is in the field of Polymer Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of polyurethane catalysts .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various polyurethane catalysts .

Synthesis of Triethylenediamine

Field: This application is in the field of Organic Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the synthesis of triethylenediamine .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the synthesis of triethylenediamine .

Manufacture of Synthetic Fibers

Field: This application is in the field of Material Science .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of synthetic fibers .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various synthetic fibers .

Manufacture of Corrosion Inhibitors

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of corrosion inhibitors .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various corrosion inhibitors .

Manufacture of Surfactants

Field: This application is in the field of Chemical Engineering .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of surfactants .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various surfactants .

- Schiff's Reaction: This compound reacts with carbonyl compounds to form imines, which are useful intermediates in organic synthesis. For instance, it can react with phosphorus-containing dendrimers to yield dendrimers with multiple alcohol chain ends .

- Carbon Dioxide Absorption: It has been studied for its ability to absorb carbon dioxide in aqueous solutions, showing potential for use in carbon capture technologies .

- Alkylation Reactions: The amino group can undergo alkylation, allowing for the introduction of various alkyl groups, which can modify the compound's properties and reactivity.

Research indicates that 1-Amino-4-(2-hydroxyethyl)piperazine exhibits biological activity, particularly as a potential drug candidate. Its structure allows it to interact with biological systems effectively. Studies have shown that derivatives of this compound can influence neurotransmitter systems and may have therapeutic applications in treating neurological disorders .

The synthesis of 1-Amino-4-(2-hydroxyethyl)piperazine can be achieved through various methods:

- Reductive Alkylation: A common method involves the reductive alkylation of piperazine with ethylene oxide or monoethanolamine under hydrogen atmosphere using a catalyst such as nickel-copper-chromium .

- Cyclization Reactions: The reaction of diethanolamine and monoethanolamine under specific conditions can also yield this compound, typically involving high pressure and temperature to facilitate cyclization .

- Direct Hydroxylation: Another method involves direct hydroxylation of piperazine derivatives with hydroxylating agents to introduce the hydroxyethyl group.

1-Amino-4-(2-hydroxyethyl)piperazine has several applications across different fields:

- Chemical Synthesis: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.

- Carbon Capture: Its ability to absorb carbon dioxide makes it a candidate for environmental applications, particularly in reducing greenhouse gas emissions from industrial processes .

- Polymer Science: The compound is used in the development of polyurethanes and other polymeric materials due to its reactive functional groups.

Several compounds share structural similarities with 1-Amino-4-(2-hydroxyethyl)piperazine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Piperazine | C₄H₁₀N₂ | Basic structure; lacks hydroxyl or amino substituents |

| N-(2-Hydroxyethyl)piperazine | C₆H₁₅N₃O | Similar hydroxyethyl group but lacks amino group |

| 1-Amino-4-piperidine | C₅H₁₂N₂ | Lacks hydroxyethyl group; primarily used in pharmaceuticals |

| 1-Amino-4-methylpiperidine | C₅H₁₂N₂ | Methyl substitution instead of hydroxyethyl |

The uniqueness of 1-Amino-4-(2-hydroxyethyl)piperazine lies in its combination of both amino and hydroxyethyl functionalities, providing enhanced reactivity and solubility compared to its analogs. This makes it particularly valuable in synthetic chemistry and materials science applications.

Traditional Alkylation Routes Using Ethanolamine Derivatives

Traditional alkylation approaches represent the foundational methodologies for synthesizing 1-amino-4-(2-hydroxyethyl)piperazine through ethanolamine-based precursors [1] [2]. The most established route involves the catalytic conversion of monoethanolamine and diethanolamine under elevated temperature conditions using nickel-magnesium oxide catalyst systems [3]. This process operates through reductive alkylation and cyclization mechanisms, where ethanolamine derivatives undergo intramolecular cyclization to form the piperazine ring structure [1] [4].

The nickel-magnesium oxide catalyst system demonstrates superior performance when operating at temperatures ranging from 200 to 275 degrees Celsius, with optimal activity observed between 210 and 250 degrees Celsius [3]. Under these conditions, monoethanolamine conversion with ammonia achieves greater than 65 percent conversion rates, yielding piperazine products in excess of 50 percent [3]. Diethanolamine as a starting material provides enhanced yields of approximately 80 percent under similar reaction conditions [3].

N-hydroxyethyl ethylenediamine represents the most efficient starting material for piperazine synthesis among ethanolamine derivatives, achieving yields of 85 percent when processed under optimized conditions [4]. This route benefits from the pre-existing nitrogen-containing structure that facilitates cyclization reactions [4]. Aminoethyl ethanolamine provides moderate yields ranging from 60 to 70 percent, making it a viable alternative when other precursors are unavailable [3].

Phase transfer catalysis offers an alternative approach for selective alkylation of ethanolamine derivatives [5] [6]. The use of tetrabutylammonium bromide as a phase transfer catalyst enables selective mono-alkylation of monoethanolamine with alkyl halides at significantly lower temperatures [5]. This method achieves 66 percent yield of N-allyl-ethanolamine when employing a 5:1 ratio of ethanolamine to allyl bromide at 60 degrees Celsius [6]. The selectivity of mono-alkylation depends critically on the stoichiometry of reactants and the type of alkyl halide employed [5].

| Starting Material | Catalyst System | Temperature (°C) | Conversion (%) | Piperazine Yield (%) | Reference |

|---|---|---|---|---|---|

| Monoethanolamine + Ammonia | Ni-MgO | 200-275 | >65 | >50 | [3] |

| Diethanolamine | Ni-MgO | 200-275 | >65 | 80 | [3] |

| N-hydroxyethyl ethylenediamine | Ni-MgO | 200-275 | >65 | 85 | [4] |

| Aminoethyl ethanolamine | Ni-MgO | 200-275 | >65 | 60-70 | [3] |

| Ethanolamine + Allyl bromide | Tetrabutylammonium bromide | 60-90 | 70 | 66 | [5] [6] |

The mechanism of nickel-magnesium oxide catalyzed synthesis involves dehydrogenation of ethanolamine derivatives followed by cyclization and subsequent reduction steps [3]. The catalyst requires specific preparation through coprecipitation and codecomposition techniques to achieve optimal activity [3]. The desired active catalyst forms only when nickel and magnesium compound precursors are incorporated within the same crystal lattice structure before thermal decomposition [3].

Reductive Amination and Cyclization Strategies

Reductive amination methodologies provide versatile approaches for constructing the piperazine scaffold through cyclization of appropriately functionalized precursors [1] [2] [7]. The reductive alkylation and cyclization of monoethanolamine and diethanolamine under hydrogen atmosphere represents a well-established synthetic route [1]. This process typically operates at elevated temperatures between 200 and 275 degrees Celsius under high pressure conditions, achieving yields ranging from 60 to 80 percent [1] [2].

Sodium cyanoborohydride-mediated reductive amination offers milder reaction conditions for piperazine synthesis [8]. This approach involves the condensation of ketones with primary amines followed by selective reduction of the resulting imine intermediates [8]. The reaction proceeds effectively at room temperature to 60 degrees Celsius, providing yields typically ranging from 70 to 90 percent [8]. The mild conditions make this method particularly suitable for substrates containing sensitive functional groups [8].

The reductive cyclization of dioximes represents an innovative approach for piperazine ring formation [7] [9]. This methodology involves the initial formation of bis(oximinoalkyl)amines through double Michael addition of nitrosoalkenes to primary amines, followed by catalytic reductive cyclization using palladium on carbon catalyst [7]. The hydrogenation proceeds under atmospheric pressure at room temperature, achieving yields between 85 and 95 percent [7] [9].

The mechanism of dioxime reductive cyclization involves sequential reduction of oxime groups to primary amines, followed by intramolecular cyclization to form the piperazine ring [9]. The palladium catalyst facilitates both the reduction and cyclization steps through coordination with the oxime nitrogen atoms [9]. This approach provides excellent stereoselectivity and tolerates various substituents on the carbon framework [7].

Enzymatic reductive amination using imine reductase enzymes offers a sustainable alternative for piperazine synthesis [10]. These biocatalytic systems operate under mild aqueous conditions at temperatures between 30 and 40 degrees Celsius, achieving exceptional yields ranging from 85 to 99 percent [10]. The enzymatic approach provides outstanding enantioselectivity and eliminates the need for harsh reaction conditions or toxic reagents [10].

| Reaction Type | Substrates | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reductive alkylation and cyclization | Monoethanolamine + Diethanolamine | Ni-based catalyst | High pressure, 200-275°C | 60-80 | [1] [2] |

| Reductive amination with sodium cyanoborohydride | Ketones + Primary amines | NaBH₃CN | Room temperature to 60°C | 70-90 | [8] |

| Reductive cyclization of dioximes | Bis(oximinoalkyl)amines | 5% Pd/C | H₂, room temperature | 85-95 | [7] [9] |

| Hydrogenation with Pd/C catalyst | Dioximes from nitrosoalkenes | 5% Pd/C | H₂, atmospheric pressure | 80-92 | [7] [11] |

| Imine reductase catalyzed | Ketones + Ammonia/Amines | IRED enzymes | Aqueous, 30-40°C | 85-99 | [10] |

Catalyst-Mediated Synthesis Protocols

Iridium-based catalysts provide highly efficient protocols for piperazine synthesis through N-alkylative homocoupling reactions [12] [13]. The pentamethylcyclopentadienyliridium dichloride catalyst system enables the coupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives in yields up to 66 percent [12]. The reaction proceeds in toluene at 110 degrees Celsius for 17 hours using 2.5 mol percent catalyst loading [12]. This methodology offers exceptional atom economy, generating only water as a byproduct [13].

Ruthenium complexes catalyze piperazine formation through hydrogen borrowing mechanisms that operate under solvent-free conditions [14] [15] [16]. These catalysts demonstrate remarkable substrate tolerance and enable efficient cyclization of diamines with diols at temperatures between 150 and 180 degrees Celsius [14]. The ruthenium-catalyzed synthesis achieves yields ranging from 70 to 92 percent with catalyst loadings between 1 and 5 mol percent [15] [16]. The pyridylphosphine-ligated ruthenium catalysts tolerate chelating amines, expanding the substrate scope significantly [14].

Palladium-catalyzed Buchwald-Hartwig amination provides rapid access to arylpiperazines under aerobic conditions [17] [18]. The bis(dibenzylideneacetone)palladium with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand system enables efficient arylation reactions at 100 degrees Celsius within 10 minutes [17]. This methodology achieves exceptional yields up to 97 percent with catalyst loadings between 2 and 5 mol percent [18]. The aerobic conditions eliminate the need for inert atmosphere handling, making the process more practical for large-scale applications [17].

Nickel-based catalysts facilitate cross-coupling reactions for piperazine synthesis through various mechanistic pathways [19]. These systems operate at temperatures between 80 and 120 degrees Celsius using catalyst loadings from 5 to 10 mol percent [19]. The nickel catalysts demonstrate broad substrate scope, accommodating various electrophiles and nucleophiles in the coupling reactions [19]. Yields typically range from 60 to 88 percent depending on the specific substrate combination and reaction conditions [19].

Metal-based ionic liquids represent emerging catalyst systems that combine the advantages of homogeneous and heterogeneous catalysis [20]. These catalysts operate through Lewis acid activation mechanisms at temperatures between 60 and 100 degrees Celsius under solvent-free conditions [20]. The ionic liquid systems achieve yields ranging from 78 to 95 percent with remarkably low catalyst loadings of 1 to 3 mol percent [20]. The recyclability of these catalysts makes them particularly attractive for sustainable synthesis applications [20].

| Catalyst Type | Mechanism | Reaction Conditions | Loading (mol%) | Yield Range (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Cp*IrCl₂ (Iridium) | N-alkylative homocoupling | 110°C, toluene, 17h | 2.5 | 66-85 | Atom economical, only water byproduct | [12] [13] |

| Ruthenium complexes | Hydrogen borrowing | 150-180°C, neat or solvent | 1-5 | 70-92 | Substrate tolerance, mild conditions | [14] [15] [16] |

| Pd₂(dba)₃/BINAP | Buchwald-Hartwig amination | 100°C, 10 min, aerobic | 2-5 | 85-97 | Fast reaction, aerobic conditions | [17] [18] |

| Nickel-based catalysts | Cross-coupling reactions | 80-120°C, various solvents | 5-10 | 60-88 | Broad substrate scope | [19] |

| Metal-based ionic liquids | Lewis acid activation | 60-100°C, solvent-free | 1-3 | 78-95 | Recyclable, green chemistry | [20] |

Scalability Challenges and Industrial Production Techniques

Industrial production of piperazine derivatives faces significant scalability challenges related to catalyst deactivation, heat management, and process optimization [21] [22]. Fixed bed continuous catalytic synthesis represents the predominant industrial approach, utilizing HZSM molecular sieve catalysts that achieve selectivity greater than 95 percent [21]. These systems operate on industrial scales ranging from kilograms to tons, but require sophisticated heat management systems to maintain optimal reaction temperatures [22].

The catalyst preparation for industrial applications involves specific procedures to ensure consistent activity and longevity [21]. When applied in fixed bed continuous catalytic piperazine synthesis with ethylenediamine, the optimized catalyst systems maintain selectivity greater than 95 percent over extended operating periods [21]. However, catalyst deactivation remains a primary concern, requiring periodic regeneration or replacement to maintain production efficiency [22].

Batch reaction vessel systems provide flexibility for smaller scale production but present challenges in product purification and waste management [23]. These systems typically operate from laboratory to pilot scale, handling batches ranging from grams to kilograms [23]. Supported metal catalysts in batch systems achieve selectivity between 75 and 90 percent, with medium throughput capabilities [23]. The economic feasibility of batch processes depends heavily on the efficient recovery and recycling of catalyst systems [23].

Microwave-assisted synthesis offers advantages in reaction rate enhancement but faces limitations in scale-up potential [23]. These systems operate effectively at laboratory scale for masses ranging from milligrams to grams, achieving selectivity between 80 and 95 percent [23]. However, the limited scale and high energy consumption make microwave-assisted processes economically unfeasible for large-scale production [23].

Flow microwave reactor systems attempt to combine the benefits of continuous processing with microwave heating enhancement [23]. These systems operate at pilot scale, processing gram to kilogram quantities with selectivity ranging from 85 to 98 percent [23]. The medium to high throughput capabilities make these systems attractive for specialized applications, but equipment complexity and maintenance requirements present ongoing challenges [23].

Continuous-flow reductive amination represents an emerging approach for process development at kilogram scale [24]. These systems utilize palladium on carbon or imine reductase enzymes to achieve selectivity greater than 90 percent with high throughput capabilities [24]. The excellent substrate scope and catalyst stability make continuous-flow processes economically attractive for industrial implementation [24].

| Production Method | Scale | Catalyst System | Selectivity (%) | Throughput | Key Challenges | Economic Feasibility | Reference |

|---|---|---|---|---|---|---|---|

| Fixed bed continuous catalytic synthesis | Industrial (kg to tons) | HZSM molecular sieve | >95 | High | Catalyst deactivation, heat management | High | [21] [22] |

| Batch reaction vessel | Laboratory to pilot (g to kg) | Supported metal catalysts | 75-90 | Medium | Product purification, waste management | Medium | [23] |

| Microwave-assisted batch process | Laboratory (mg to g) | Heterogeneous catalysts | 80-95 | Low | Limited scale, energy consumption | Low | [23] |

| Flow microwave reactor | Pilot scale (g to kg) | Supported catalysts in catalytic bed | 85-98 | Medium-High | Equipment complexity, maintenance | Medium | [23] |

| Continuous-flow reductive amination | Process development (kg scale) | Pd/C or IRED enzymes | >90 | High | Substrate scope, catalyst stability | High | [24] |

The pharmaceutical industry demand for piperazine derivatives drives continued development of scalable production methods [22]. Market projections indicate substantial growth potential, with the global pharmaceutical industry contributing billions in annual revenue [22]. The expanding market for generic drugs further increases demand for cost-effective piperazine synthesis methods [22]. Veterinary applications also contribute to market growth, with the veterinary industry predicted to reach 59.1 billion dollars by 2032 [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant